5-amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole carboxamide derivative characterized by a 4-bromobenzyl substituent at the N1 position and a 2,6-dimethylphenyl group as the carboxamide substituent. The bromine atom on the benzyl group may enhance lipophilicity and influence binding interactions, while the 2,6-dimethylphenyl moiety could improve metabolic stability by sterically hindering oxidative degradation .
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-11-4-3-5-12(2)15(11)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNBOKWDEUHPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from 4-bromobenzyl chloride and sodium azide.
Amidation Reaction: The triazole intermediate is then reacted with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine source under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and minimize environmental impact.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in polar aprotic solvents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Material Science: Used in the synthesis of polymers and advanced materials due to its stable triazole ring.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine
Drug Development: Potential use in designing drugs for treating various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry
Agriculture: Used in the development of agrochemicals for pest control.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: It can bind to proteins, enzymes, and nucleic acids, altering their function.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazole carboxamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogues:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The 4-bromobenzyl group in the target compound likely enhances hydrophobic interactions in target binding compared to the carbamoylmethyl group in SOS response inhibitors .
- Halogen Variations : Fluorine (in Rufinamide) improves blood-brain barrier penetration, while bromine may favor antimicrobial activity due to increased lipophilicity .
Metabolic Stability :
- The 2,6-dimethylphenyl group in the target compound could reduce oxidative metabolism compared to CAI, which is rapidly metabolized into inactive fragments .
- Fluorinated derivatives (e.g., 4-fluorobenzyl) may exhibit longer half-lives than chlorinated or brominated analogs due to resistance to enzymatic dehalogenation .
Synthetic Accessibility :
- The synthesis of triazole carboxamides often involves Huisgen cycloaddition or nucleophilic substitution. The target compound’s 4-bromobenzyl group may require specialized coupling reagents, whereas fluorinated analogs benefit from commercially available precursors .
CAI’s metabolic liabilities underscore the importance of optimizing substituents for stability in the target compound .
Biological Activity
5-Amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C18H18BrN5O3
- Molecular Weight : 432.3 g/mol
- IUPAC Name : 5-amino-1-[(4-bromophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide
- Canonical SMILES : COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors such as 4-bromobenzylamine and 2,6-dimethylbenzaldehyde under controlled conditions to form the triazole ring. The process can be optimized for high yield and purity through various purification techniques like recrystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
Antitumor Effects
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of specific functional groups enhances its cytotoxicity against tumor cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The triazole ring is known to interact with biological targets, potentially leading to inhibition of critical pathways involved in disease progression. The bromine and methoxy groups may enhance binding affinity and specificity towards these targets.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
